Ethyl 8-(2-octylcyclopropyl)octanoate
Description
Ethyl 8-(2-octylcyclopropyl)octanoate is an ethyl ester featuring a cyclopropane ring substituted with an octyl group at the second carbon of the octanoate chain. Cyclopropane rings are known to introduce steric strain and chemical stability, which may influence its physicochemical behavior compared to linear or other heterocyclic analogs .
Properties
IUPAC Name |
ethyl 8-(2-octylcyclopropyl)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-3-5-6-7-9-12-15-19-18-20(19)16-13-10-8-11-14-17-21(22)23-4-2/h19-20H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLBGKVBGFKVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(2-octylcyclopropyl)octanoate typically involves the esterification of 8-(2-octylcyclopropyl)octanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-octylcyclopropyl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: 8-(2-octylcyclopropyl)octanoic acid.
Reduction: 8-(2-octylcyclopropyl)octanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(2-octylcyclopropyl)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cell membranes and its role in membrane mobility.
Medicine: Explored for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which ethyl 8-(2-octylcyclopropyl)octanoate exerts its effects involves its interaction with cell membranes. The cyclopropyl group is known to influence membrane fluidity and permeability, which can affect various cellular processes. The compound may also interact with specific molecular targets, such as membrane proteins, altering their function and activity.
Comparison with Similar Compounds
Ethyl Octanoate and Ethyl Nonanoate
- Structure: Ethyl octanoate (C10H20O2) lacks a cyclopropane group, featuring a straight-chain ester. Ethyl nonanoate (C11H22O2) has an additional methylene group.
- Applications: Ethyl octanoate contributes pineapple and sweet flavors in fermented beverages (e.g., cider) and bread crusts, with its abundance influenced by yeast strains during fermentation . Ethyl nonanoate imparts grape and rose aromas in ciders, detected in specific yeast-fermented products .
- Its hydrophobic cyclopropane moiety may enhance stability in non-polar matrices (e.g., lubricants) .
Cyclopropane-Containing Esters: Ethyl 8-Cyclopropyl-8-oxooctanoate
- Structure: Ethyl 8-cyclopropyl-8-oxooctanoate (CAS: 898776-36-8) features a cyclopropane ring with an oxo group, differing in substituent position and oxidation state from the target compound .
- Properties: Limited commercial availability (discontinued per ) suggests challenges in synthesis or stability. The oxo group may increase reactivity compared to the 2-octylcyclopropyl substituent.
Dioxane/Dioxepane-Based Esters (Cyclic-6 and Cyclic-7)
- Structure: Ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6) and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate (Cyclic-7) contain oxygen-rich heterocyclic rings instead of cyclopropane .
- Applications : Both are bio-lubricants derived from oleic acid, with Cyclic-6 showing superior oxidative stability (iodine value = 12.5 g I2/100g) and lower acidity (total acid number = 0.3 mg KOH/g) compared to commercial standards .
- Key Differences: The cyclopropane in Ethyl 8-(2-octylcyclopropyl)octanoate may offer distinct steric effects and thermal stability. However, dioxane/dioxepane rings in Cyclic-6/7 likely provide better oxidation resistance due to electron-rich oxygen atoms .
Physicochemical Properties and Industrial Relevance
Hypothetical Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
